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Compound of Interest

Compound Name:
[6-(1-Azepanyl)-3-

pyridinyl]methanamine

CAS No.: 926204-84-4

Cat. No.: B2541781

Get Quote

Part 1: Fragment Profile & Strategic Value
Chemical Identity[1][2][3]

CAS Number: 926204-84-4[1]

IUPAC Name: [6-(Azepan-1-yl)pyridin-3-yl]methanamine[1]

Synonyms: 1-[6-(Azepan-1-yl)pyridin-3-yl]methanamine; 5-(Aminomethyl)-2-(azepan-1-

yl)pyridine.[1]

Molecular Formula: C₁₂H₁₉N₃[1]

Molecular Weight: 205.30 g/mol [1]

The "Design" Logic: Why Use This Fragment?
In modern drug discovery, CAS 926204-84-4 serves as a critical "Scaffold Hopping" tool.[1] It is

primarily used to replace the ubiquitous N-methylpiperazine or morpholine moieties found in
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early hits.[1]

Feature Design Advantage

Ring Expansion (Azepane)

The 7-membered azepane ring is more flexible

and lipophilic than the 6-membered piperazine.

[1] It is excellent for filling hydrophobic sub-

pockets where a piperazine is too rigid or polar.

[1]

Pyridine Linker

The pyridine ring lowers basicity compared to an

alkyl amine, improving oral bioavailability and

reducing hERG liability often associated with

highly basic centers.

Primary Amine Handle

The pendant methanamine (-CH₂NH₂) serves

as a versatile nucleophile for amide coupling,

reductive amination, or sulfonylation, allowing

rapid library generation.

Target Classes
Kinase Inhibitors: Used to target the solvent-exposed regions of the ATP binding pocket.[1]

The azepane ring can disrupt water networks that stabilize competing inhibitors.

Hedgehog Pathway Modulators: This fragment appears in Smoothened (Smo) antagonists,

where the bulky azepane fits into the deep transmembrane helical bundle.[1]

Virology (HIV): Used in acylguanidine analogs to probe viral release mechanisms (e.g., Vpu

interactions).[1][2]

Part 2: Experimental Protocols
Protocol A: General Amide Coupling (Fragment
Attachment)
Objective: To couple CAS 926204-84-4 to a carboxylic acid core (e.g., a kinase hinge-binding

scaffold).[1]
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Reagents:

Fragment: CAS 926204-84-4 (1.0 equiv)[1]

Core Scaffold: R-COOH (1.0 equiv)[1]

Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 2.0 equiv)[1]

Base: DIPEA (3.0 equiv)[1]

Solvent: Anhydrous DMF or DCM[1]

Procedure:

Activation: Dissolve the carboxylic acid core (R-COOH) in anhydrous DMF (0.1 M

concentration). Add DIPEA and stir for 5 minutes at Room Temperature (RT).

Coupling: Add HATU. Stir for 10 minutes to form the activated ester.

Addition: Add CAS 926204-84-4 dissolved in a minimum amount of DMF.

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the disappearance of the acid and

formation of the product [M+H]⁺ = (Core MW + 205 - 18).[1]

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (1x), and brine (1x).

Dry over MgSO₄.[1]

Purification: Flash column chromatography (DCM/MeOH gradient 0–10%).

Expert Tip: If the azepane nitrogen is protonated or interacting with the coupling agent, use T3P

(Propylphosphonic anhydride) as it tolerates steric bulk and basic amines better than HATU,

often resulting in cleaner crude profiles.[1]

Protocol B: Reductive Amination (Linker Extension)
Objective: To attach the fragment to an aldehyde-containing core, creating a secondary amine

linkage which is more flexible than an amide.[1]

Reagents:
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Fragment: CAS 926204-84-4 (1.1 equiv)[1]

Core Scaffold: R-CHO (1.0 equiv)[1]

Reducing Agent: Sodium triacetoxyborohydride (STAB) (2.0 equiv)[1]

Acid Catalyst: Acetic Acid (catalytic, 1-2 drops)[1]

Solvent: DCE (1,2-Dichloroethane) or DCM[1]

Procedure:

Imine Formation: Dissolve the aldehyde core and CAS 926204-84-4 in DCE.[1] Add Acetic

Acid.[1] Stir for 1 hour at RT. (LC-MS may show the imine intermediate).[1]

Reduction: Add STAB in one portion.

Reaction: Stir overnight at RT under nitrogen.

Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 15 minutes.

Extraction: Extract the organic layer (DCM), dry over Na₂SO₄, and concentrate.

Purification: Reverse-phase HPLC is often required due to the polarity of the secondary

amine product.[1]

Part 3: Strategic Visualization
Workflow: Scaffold Hopping Strategy
The following diagram illustrates the decision process for selecting CAS 926204-84-4 when a

standard piperazine lead fails due to solubility or selectivity issues.
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Initial Hit
(Piperazine Core)

Problem Identification:
1. Poor Selectivity (Kinase)

2. High Efflux (P-gp)

 Profiling

Design Strategy:
Ring Expansion & Lipophilicity Tuning

 SAR Analysis

Select Fragment:
CAS 926204-84-4

(Azepane-Pyridine-CH2NH2)

 Selection

Synthesis:
Amide Coupling / Reductive Amination

 Integration

Optimized Lead:
1. Improved Hydrophobic Fill

2. Altered Vector

 Validation

Click to download full resolution via product page

Figure 1: Decision logic for transitioning from a standard piperazine lead to an azepane-based

optimized lead using CAS 926204-84-4.

Part 4: Quality Control & Characterization Data
When sourcing or synthesizing this fragment, verify the following analytical markers to ensure

integrity before use in library synthesis.
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Analytical Method Expected Signal / Observation

¹H NMR (DMSO-d₆)

Pyridine: ~8.0 ppm (d, 1H), ~7.5 ppm (dd, 1H),

~6.6 ppm (d, 1H).[1] Azepane: Multiplets at ~3.5

ppm (4H, N-CH₂) and ~1.5–1.7 ppm (8H, ring

CH₂).[1] Methanamine: Singlet/Broad signal at

~3.7 ppm (2H, -CH₂-NH₂).[1]

LC-MS (ESI+)

[M+H]⁺ = 206.2.[1] Expect a sharp peak in low

pH buffers (Formic acid).[1] The azepane

nitrogen is basic; retention time will be moderate

on C18.

Appearance

Typically a pale yellow oil or low-melting solid.[1]

It oxidizes slowly in air; store under Argon at

-20°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b2541781?utm_src=pdf-custom-synthesis#bc-rfq
https://eontrading.uk/product-category/uncategorized/page/240/
https://journals.asm.org/doi/pdf/10.1128/jvi.01107-16
https://patentimages.storage.googleapis.com/49/7a/0e/c1fcc8a9b5a8fe/US8178563.pdf
https://patents.google.com/patent/US8178563B2/en
https://patents.google.com/patent/US8178563B2/en
https://journals.asm.org/doi/10.1128/jvi.01107-16
https://www.benchchem.com/product/b2541781/docs#application-note-strategic-utilization-of-cas-926204-84-4-in-drug-design
https://www.benchchem.com/product/b2541781/docs#application-note-strategic-utilization-of-cas-926204-84-4-in-drug-design
https://www.benchchem.com/product/b2541781/docs#application-note-strategic-utilization-of-cas-926204-84-4-in-drug-design
https://www.benchchem.com/product/b2541781/docs#application-note-strategic-utilization-of-cas-926204-84-4-in-drug-design
https://www.benchchem.com/product/b2541781?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2541781?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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